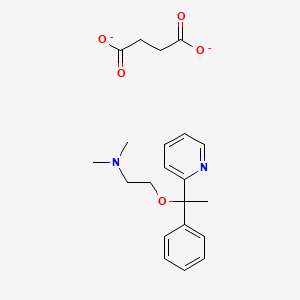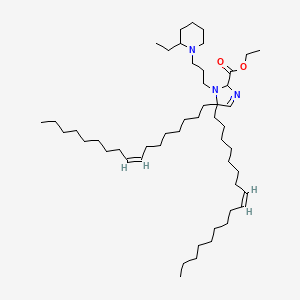
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine with butanedioic acid (succinic acid) in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its demethylated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, demethylated derivatives, and substituted ethanamine derivatives .
Aplicaciones Científicas De Investigación
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its antihistamine and sedative properties.
Medicine: It is widely used in the treatment of insomnia, allergies, and as an antiemetic during pregnancy.
Industry: The compound is utilized in the formulation of pharmaceuticals and over-the-counter medications.
Mecanismo De Acción
The mechanism of action of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves its interaction with histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic symptoms and inducing sedation. Additionally, it induces thyroxine glucuronidation, leading to decreased serum thyroxine and increased thyroid-stimulating hormone concentrations .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide
- N,N-Dimethyl-2-[phenyl(2-pyridinyl)methoxy]ethanamine (2E)-2-butenedioate
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine hydrogen succinate
Uniqueness
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is unique due to its dual role as an antihistamine and sedative. Its ability to induce thyroxine glucuronidation also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H26N2O5-2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
Clave InChI |
KBAUFVUYFNWQFM-UHFFFAOYSA-L |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)


![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)


![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
